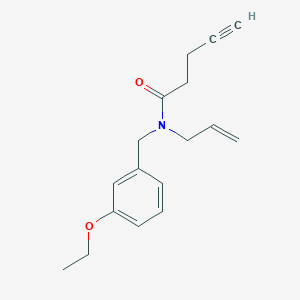![molecular formula C18H20N2O3 B5901755 {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid, also known as Boc-3-phenylalanine anthranilic acid, is a synthetic peptide that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. It has also been shown to inhibit the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. However, further research is needed to fully understand its effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize and purify. However, its high cost and limited availability may limit its use in some research applications.
Future Directions
There are several future directions for research on {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine its toxicity and efficacy in vivo. Another direction is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Additionally, research on the structure-activity relationship of this compound could lead to the development of more potent and selective analogs.
Synthesis Methods
The synthesis of {[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid involves a series of chemical reactions that require expertise and specialized equipment. One of the most common methods for synthesizing this compound is through solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified through various chromatographic techniques.
Scientific Research Applications
{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acidalanine anthranilic acid has been used in various scientific research applications, including drug discovery, proteomics, and peptide chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for developing new drugs.
properties
IUPAC Name |
2-[3-[[(1S)-1-phenylpropyl]carbamoyl]anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-16(13-7-4-3-5-8-13)20-18(23)14-9-6-10-15(11-14)19-12-17(21)22/h3-11,16,19H,2,12H2,1H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPQIIMCNWTHO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(5-methyl-2-thienyl)methyl][3-(methylthio)propyl]amino}propan-1-ol](/img/structure/B5901674.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)

![N-isopropyl-1,6-dimethyl-4-oxo-N-[2-(phenylthio)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B5901696.png)
![3-[allyl(3-phenylprop-2-yn-1-yl)amino]propane-1,2-diol](/img/structure/B5901701.png)
![1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5901707.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5901728.png)
![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)
![4-(4-ethoxy-3-methylphenyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B5901741.png)
![3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-3-methylpiperazin-2-one](/img/structure/B5901763.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![2-(1-{[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5901787.png)